molecular formula C15H15NO B15218653 1-(2-(o-Tolylamino)phenyl)ethan-1-one

1-(2-(o-Tolylamino)phenyl)ethan-1-one

Cat. No.: B15218653
M. Wt: 225.28 g/mol
InChI Key: YWWFLOCICWCWPS-UHFFFAOYSA-N
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Description

1-(2-(o-Tolylamino)phenyl)ethan-1-one is a high-purity organic compound of significant interest in chemical and pharmaceutical research. This molecule features a 1,2-disubstituted aromatic scaffold incorporating both an acetophenone core and an o-tolylamino group, making it a valuable intermediate for the synthesis of more complex heterocyclic systems. Its structural motifs are commonly investigated for developing novel ligands for biological targets and for material science applications. Researchers utilize this compound primarily as a key building block in organic synthesis and medicinal chemistry. Its potential mechanism of action, dependent on the final synthesized product, may involve interaction with various enzyme families or receptor proteins. As a high-quality reference standard, it aids in analytical studies, method development, and route scouting for complex molecule synthesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1-[2-(2-methylanilino)phenyl]ethanone

InChI

InChI=1S/C15H15NO/c1-11-7-3-5-9-14(11)16-15-10-6-4-8-13(15)12(2)17/h3-10,16H,1-2H3

InChI Key

YWWFLOCICWCWPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC=C2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(o-Tolylamino)phenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of o-toluidine with acetophenone under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow reactors to optimize the reaction conditions and increase yield. The use of eco-friendly catalysts and solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-(o-Tolylamino)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(2-(o-Tolylamino)phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(o-Tolylamino)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural analogs of 1-(2-(o-Tolylamino)phenyl)ethan-1-one vary in substituents, influencing their reactivity and applications:

Compound Name Substituent(s) Key Structural Features Reference
1-(2-(Benzylamino)phenyl)ethan-1-one Benzylamino group at 2-position Amine functionality for nucleophilic reactivity
1-Phenyl-2-(phenylamino)ethanone Phenylamino group at 2-position Planar aromatic system for π-π stacking
1-(2-(Methylthio)phenyl)ethan-1-one Methylthio group at 2-position Thioether for radical stabilization
1-(4-[(3,4-Dichlorobenzyl)oxy]phenyl)ethan-1-one Dichlorobenzyloxy group at 4-position Halogenated moiety for enhanced lipophilicity

The o-tolylamino group in the target compound introduces steric hindrance and electron-donating effects, distinct from electron-withdrawing groups (e.g., sulfonyl in ) or bulky substituents (e.g., cyclohexyl in ).

Physicochemical Properties

Data from analogous compounds suggest trends in physical properties:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Physical State Reference
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one - 137.3–138.5 White solid
1-Cyclohexyl-2-(phenylthio)ethan-1-one - - Colorless liquid
1-(4-[(3,4-Dichlorobenzyl)oxy]phenyl)ethan-1-one 295.16 83–85 Crystalline solid

The o-tolylamino group likely increases melting point compared to liquid analogs (e.g., ) due to intermolecular hydrogen bonding.

Electronic and Redox Properties

Electron density distribution in analogous compounds influences redox behavior:

  • 1-(2-(10H-Phenothiazin-10-yl)phenyl)ethan-1-one (BP-PT): Exhibits distinct NPA charge distribution compared to fused-conjugation analogs, impacting performance in redox flow batteries .
  • Sulfonyl Derivatives: Electron-withdrawing sulfonyl groups () stabilize intermediates in catalytic cycles, contrasting with amino groups’ electron-donating effects.

The o-tolylamino group likely enhances electron density at the ketone moiety, altering redox potentials compared to sulfur- or halogen-substituted analogs.

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